molecular formula C7H5NO3 B041214 3-Nitrobenzaldehyde CAS No. 99-61-6

3-Nitrobenzaldehyde

Cat. No. B041214
CAS RN: 99-61-6
M. Wt: 151.12 g/mol
InChI Key: ZETIVVHRRQLWFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-nitrobenzaldehyde has been explored through various methods. A notable approach involves the nitration of benzaldehyde, yielding 3-nitrobenzaldehyde as an intermediate product. This process has seen optimization over the years, with different routes offering varying yields. One study highlights a single-step nitration reaction that produced the highest yield, underlining the efficiency of this method in generating 3-nitrobenzaldehyde for further chemical applications (Mir & Mahadik, 1998).

Molecular Structure Analysis

The molecular structure of 3-nitrobenzaldehyde has been extensively analyzed using various spectroscopic techniques. Research involving quantum chemical calculations, such as Hartree-Fock (HF) and density functional theory (DFT), has provided detailed insights into the molecular geometry, vibrational frequencies, and electronic properties. These studies offer a profound understanding of the structural characteristics of 3-nitrobenzaldehyde, facilitating its application in complex chemical syntheses (Gökce & Bahçelī, 2011).

Chemical Reactions and Properties

3-Nitrobenzaldehyde participates in various chemical reactions, showcasing a wide range of properties that make it a versatile intermediate. Its reactivity has been exploited in the synthesis of different organic compounds, including pharmaceuticals and dyes. Studies have shown that it undergoes photolysis, leading to the formation of specific products through complex reaction pathways. Furthermore, its ability to form hydrogen-bonded dimers and frameworks has been observed, highlighting its potential in the development of supramolecular structures (George & Scaiano, 1980).

Safety And Hazards

3-Nitrobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and toxic to aquatic life with long-lasting effects . It causes skin irritation, digestive and respiratory tract irritation, and may cause eye irritation .

Future Directions

3-Nitrobenzaldehyde is used in the synthesis of other organic compounds, ranging from pharmaceuticals to plastic additives . It is also an intermediate for the processing of perfume and flavoring compounds and in the preparation of certain aniline dyes . Therefore, future research could focus on exploring new applications and improving the synthesis process.

Relevant Papers 3-Nitrobenzaldehyde is a precursor to the drug Tipranavir . It is a mainstay in the synthesis of Dihydropyridine calcium channel blockers . Via selective reduction of the nitro group, it is a precursor to the diazonium salt .

properties

IUPAC Name

3-nitrobenzaldehyde
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InChI

InChI=1S/C7H5NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETIVVHRRQLWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8049383
Record name 3-Nitrobenzaldehyde
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Molecular Weight

151.12 g/mol
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Physical Description

Light yellow powder; [MSDSonline]
Record name 3-Nitrobenzaldehyde
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Product Name

3-Nitrobenzaldehyde

CAS RN

99-61-6
Record name 3-Nitrobenzaldehyde
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Record name 3-Nitrobenzaldehyde
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Record name 3-NITROBENZALDEHYDE
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Record name Benzaldehyde, 3-nitro-
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Synthesis routes and methods I

Procedure details

3-nitrobenzoylchloride (5.0 g, 26.94 mmol) was added to a solution of thioanisole (3.16 ml, 26.94 mmol) and 1,2-dichlorethane (95 mL). The resulting reaction mixture was cooled to 0° C. (ice/H2O bath) and 0.5 equivalents of aluminum trichloride (1.8 g, 13.47 mmol) was added. The reaction was allowed to stir for 15 min at this temperature and the cold bath was removed followed by addition of the remaining equivalents of AlCl3 (2.51 g, 18.87). The reaction solution turned a dark greenish/yellow and was allowed to stir at room temp. for 18 h, after which time the reaction was quenched slowly with H2O (50 mL). The mixture was diluted with CH2Cl2 (50 mL) and washed with H2O (3×50 mL), and the combined organic phases were washed with satd NaHCO3 (50 mL), dried (MgSO4) and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography (EtOAc/hexane, ¼) to afford 3.3 g (44%) of 4-(methylsulfanyl)phenyl](3-nitrophenyl)methanone as a solid. EI-LRMS m/z 274 (M+); TLC Rf 0.68 (EtOAc/Hex, ⅔). Step 2. Preparation of (3-aminophenyl)[4-(methylsulfanyl)phenyl]methanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.16 mL
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reactant
Reaction Step One
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95 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
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0 (± 1) mol
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reactant
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Quantity
1.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

190.0 g of water-moist m-nitrobenzaldehyde (containing 163.0 g of crude nitrobenzaldehyde of the composition: 1.5% by weight of o-isomer; 2.3% by weight of p-isomer; 96.2% by weight of m-isomer) were suspended in 445 g of water and 20.0 g of an emulsifier, which was prepared by condensation of m-cresol, formaldehyde, sodium sulphite and 2-naphthol-6-sulphonic acid, were added. The suspension was heated to 60° C. and adjusted to pH 10.4 using NaOH. The mixture was subsequently heated to reflux and stirred under reflux for 30 minutes. It was then cooled to 40° C., stirred at 40° C. for 2.5 hours and filtered off with suction. The filtered material was washed with water and freshly filtered with suction. After drying, 141.7 g of m-nitrobenzaldehyde were obtained.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
2-naphthol-6-sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
445 g
Type
solvent
Reaction Step Three
Quantity
163 g
Type
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Reaction Step Four
Name
Quantity
190 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrobenzaldehyde
Reactant of Route 2
3-Nitrobenzaldehyde
Reactant of Route 3
3-Nitrobenzaldehyde
Reactant of Route 4
3-Nitrobenzaldehyde
Reactant of Route 5
3-Nitrobenzaldehyde
Reactant of Route 6
3-Nitrobenzaldehyde

Citations

For This Compound
4,490
Citations
AHJ Engwerda, SJT Brugman, P Tinnemans, E Vlieg - IUCrData, 2018 - scripts.iucr.org
Polymorph I of the title compound, C7H5NO3, is approximately planar: the dihedral angle between the benzene ring and the nitro group is 10.41 (4) and the aldehyde O atom deviates …
Number of citations: 2 scripts.iucr.org
G Ferguson, C Glidewell, JN Low… - … Section C: Crystal …, 2005 - scripts.iucr.org
The isomeric compounds (E)-2-nitrobenzaldehyde 3-nitrophenylhydrazone and (E)-3-nitrobenzaldehyde 2-nitrophenylhydrazone, both C13H10N4O4, are isomorphous and effectively …
Number of citations: 27 scripts.iucr.org
DH Wu, ZF Li, YH Zhang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… As part of a research on non-linear optical materials, specifically thiosemicarbazones and their metal complexes, we report here the crystal structure of a new Schiff base …
Number of citations: 4 scripts.iucr.org
X Li, C Cheng, Y Cong, C Du, H Zhao - The Journal of Chemical …, 2017 - Elsevier
… to know the solubility of 3-nitrobenzaldehyde as a function of … solubility of 3-nitrobenzaldehyde in the open publications. … ) determine the solubility of 3-nitrobenzaldehyde in the selected …
Number of citations: 7 www.sciencedirect.com
A Konopacka, J Kalenik, Z Pawełka - Journal of molecular structure, 2004 - Elsevier
Semi-empirical (PM3, AM1) and ab initio (B3LYP/6-31G(d,p)) calculations of the structure and energies of isolated 3-nitrobenzaldehyde (3-NBA) reveal that the planar trans and cis …
Number of citations: 10 www.sciencedirect.com
NG Shikhaliyev, AM Maharramov… - Organic …, 2021 - arkat-usa.org
A set of 4, 4-dichloro-1, 2-diazabutadienes derived from 3-nitrobenzaldehyde was prepared by the copper catalyzed reaction of the corresponding hydrazones with CCl4 in the …
Number of citations: 3 www.arkat-usa.org
MB Hussein, MNM Hamad - J Microbiol Exp, 2020 - researchgate.net
Schiff bases are the most widely used organic compounds. They have been shown to exhibit a broad range of biological activities, including; antifungal, antibacterial, antimalarial, anti-…
Number of citations: 8 www.researchgate.net
MB Hussein, AH Nassri, M Nouraldein, M Hamad - 2020 - medicalandresearch.com
This study was carried out to synthesize and characterize 3-nitrobenzealdhyde thiosemicarbazone ligand and it's transitional metal complexes with Nickel (II), Copper (II), and Cobalt (II) …
Number of citations: 1 medicalandresearch.com
J Kang, Z Li, X Lu, Y Wang - Electrochimica acta, 2004 - Elsevier
… This nanostructured modified GCE exhibits a great enhancement to the redox responses of 3-nitrobenzaldehyde thiosemicarbazone (3-NBT). In comparison with bare GCE, 3-NBT …
Number of citations: 26 www.sciencedirect.com
V Senthilkumar, S Nisha… - World News of Natural …, 2023 - psjd.icm.edu.pl
… 3-Nitrobenzaldehyde thiosemicarbazone demonstrates a versatile nature in forming … The exploration of 3-nitrobenzaldehyde thiosemicarbazone complexes with multiple metals …
Number of citations: 2 psjd.icm.edu.pl

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